Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate
CAS No.: 180462-82-2
Cat. No.: VC6811767
Molecular Formula: C13H17F3N2O2
Molecular Weight: 290.286
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180462-82-2 |
|---|---|
| Molecular Formula | C13H17F3N2O2 |
| Molecular Weight | 290.286 |
| IUPAC Name | tert-butyl N-[[4-(trifluoromethyl)phenyl]methylamino]carbamate |
| Standard InChI | InChI=1S/C13H17F3N2O2/c1-12(2,3)20-11(19)18-17-8-9-4-6-10(7-5-9)13(14,15)16/h4-7,17H,8H2,1-3H3,(H,18,19) |
| Standard InChI Key | YFDVSGHXEUIXLF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate has the molecular formula C₁₃H₁₇F₃N₂O₂ and a molecular weight of 290.28 g/mol . Its IUPAC name, tert-butyl N-[[4-(trifluoromethyl)phenyl]methylamino]carbamate, reflects the tert-butyl carbamate group linked to a hydrazine moiety and a 4-(trifluoromethyl)benzyl side chain. The trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity in synthetic applications .
Structural Data
The compound’s X-ray crystallography data are unavailable, but its 3D conformer models suggest a planar benzyl group and staggered tert-butyl configuration .
Synthesis Methods
General Approaches
While direct synthesis protocols for this compound are sparsely documented, analogous hydrazinecarboxylates are typically synthesized via:
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Coupling Reactions: Tert-butyl carbazate reacts with 4-(trifluoromethyl)benzyl halides or aldehydes in the presence of coupling agents like EDCI or DMAP.
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Hydrazone Formation: Condensation of hydrazines with carbonyl derivatives, followed by protection with tert-butyl groups .
A patent (CN102659620A) describes a method for synthesizing related bis(trifluoromethyl)benzylhydrazines using n-BuLi and DMF, which could be adapted for this compound .
Example Procedure (Adapted from and )
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Step 1: React 4-(trifluoromethyl)benzaldehyde with tert-butyl carbazate in THF/DMF using EDCI and DMAP.
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Step 2: Stir at 25°C for 12 hours, followed by extraction with ethyl acetate and purification via column chromatography.
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Yield: ~60–70% (estimated based on analogous reactions).
Applications in Organic Synthesis
Intermediate for Heterocycles
Hydrazinecarboxylates are pivotal in constructing nitrogen-containing heterocycles. For example:
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Thiadiazoles: Reaction with thionyl chloride yields 1,2,3-thiadiazoles, as demonstrated in copper-catalyzed thioamidation .
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Pyrazoles: Cyclocondensation with β-ketoesters forms pyrazole derivatives, valuable in agrochemicals .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: The tert-butyl group confers stability up to ~150°C, based on analogs .
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Hydrolysis: Susceptible to acidic/basic conditions, cleaving the carbamate to release hydrazine .
Spectral Data
Recent Advancements and Future Directions
Catalytic Applications
A 2025 study (PubChem update) highlights its use in copper-catalyzed C–H activation reactions for synthesizing thioamides .
Challenges and Opportunities
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